REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].OS(O)(=O)=O.[CH3:16]O>>[CH3:16][O:8][C:7](=[O:9])[C:6]1[CH:10]=[C:2]([Br:1])[CH:3]=[N:4][CH:5]=1
|
Name
|
|
Quantity
|
20 g
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Type
|
reactant
|
Smiles
|
BrC=1C=NC=C(C(=O)O)C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
concentrated on rotary evaporator
|
Type
|
ADDITION
|
Details
|
Ice-water (200 mL) was added
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved in EtOAc (300 mL)
|
Type
|
WASH
|
Details
|
washed with aq. NaHCO3, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CN=CC(=C1)Br)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |